Cas no 1997102-17-6 (tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate)

tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate 化学的及び物理的性質
名前と識別子
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- 1997102-17-6
- EN300-797018
- tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate
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- インチ: 1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-11(15)8-10-6-4-5-7-10/h10H,4-9H2,1-3H3,(H,14,16)
- InChIKey: YYZMFVSYZLQAQP-UHFFFAOYSA-N
- SMILES: O=C(CNC(=O)OC(C)(C)C)CC1CCCC1
計算された属性
- 精确分子量: 241.16779360g/mol
- 同位素质量: 241.16779360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 6
- 複雑さ: 275
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 55.4Ų
tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797018-1.0g |
tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate |
1997102-17-6 | 95% | 1.0g |
$699.0 | 2024-05-22 | |
Enamine | EN300-797018-0.5g |
tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate |
1997102-17-6 | 95% | 0.5g |
$671.0 | 2024-05-22 | |
Enamine | EN300-797018-2.5g |
tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate |
1997102-17-6 | 95% | 2.5g |
$1370.0 | 2024-05-22 | |
Enamine | EN300-797018-0.25g |
tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate |
1997102-17-6 | 95% | 0.25g |
$642.0 | 2024-05-22 | |
Enamine | EN300-797018-0.05g |
tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate |
1997102-17-6 | 95% | 0.05g |
$587.0 | 2024-05-22 | |
Enamine | EN300-797018-10.0g |
tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate |
1997102-17-6 | 95% | 10.0g |
$3007.0 | 2024-05-22 | |
Enamine | EN300-797018-5.0g |
tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate |
1997102-17-6 | 95% | 5.0g |
$2028.0 | 2024-05-22 | |
Enamine | EN300-797018-0.1g |
tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate |
1997102-17-6 | 95% | 0.1g |
$615.0 | 2024-05-22 |
tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamateに関する追加情報
Professional Introduction to Compound with CAS No. 1997102-17-6 and Product Name: Tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate
The compound with the CAS number 1997102-17-6 and the product name Tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The molecular structure of this compound consists of a tert-butyl group attached to a carbamate moiety, which is further linked to a 3-cyclopentyl-2-oxopropyl side chain. Such a configuration not only contributes to its distinct chemical properties but also opens up diverse possibilities for its utilization in various scientific domains.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel carbamate-based compounds, owing to their versatile biological activities. The Tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate stands out as a promising candidate in this category, primarily due to its ability to interact with biological targets in a manner that is both selective and potent. This has been particularly observed in studies where the compound has been evaluated for its potential role in modulating enzyme activity and cellular signaling pathways. The presence of the cyclopentyl group in its structure enhances its lipophilicity, making it an attractive candidate for oral administration and improving bioavailability.
One of the most compelling aspects of this compound is its potential application in the development of new therapeutic agents. Researchers have been particularly interested in its interaction with enzymes that are involved in metabolic pathways relevant to various diseases. For instance, preliminary studies have suggested that Tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate may exhibit inhibitory effects on certain kinases, which are known to play a crucial role in cancer progression. The carbamate moiety, being a well-known pharmacophore, contributes to the compound's ability to bind effectively to these targets. Furthermore, the tert-butyl group provides steric hindrance, which can enhance binding affinity and selectivity.
The synthesis of Tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate has been a subject of intense research due to its complex structural features. The process typically involves multi-step reactions, starting from readily available precursors such as cyclopentanone and acrylaldehyde. The key step in the synthesis involves the formation of the carbamate bond, which is achieved through nucleophilic substitution reactions. Advanced catalytic methods have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of this compound. Molecular modeling studies have provided insights into its binding interactions with biological targets at an atomic level. These studies have not only helped in rationalizing its observed biological activities but also guided further modifications to enhance its efficacy and safety profile. For instance, virtual screening techniques have been used to identify potential analogs of Tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate that may exhibit improved pharmacokinetic properties.
The pharmacological profile of this compound is another area of significant interest. Preclinical studies have demonstrated that it exhibits moderate solubility in both water and organic solvents, which is advantageous for formulating it into various dosage forms. Additionally, preliminary toxicological assessments have shown that it is well-tolerated at therapeutic doses, although further studies are needed to fully characterize its safety profile. The compound's stability under different storage conditions has also been evaluated, ensuring that it remains effective over prolonged periods.
In conclusion, Tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate (CAS No. 1997102-17-6) represents a fascinating example of how structural innovation can lead to the development of novel therapeutic agents. Its unique molecular architecture and promising biological activities make it a valuable asset in the pharmaceutical industry's quest for new treatments for various diseases. As research continues to uncover more about its properties and potential applications, it is likely that this compound will play an increasingly important role in drug development efforts worldwide.
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